1-(3,4-Dimethoxybenzyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea
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Description
1-(3,4-Dimethoxybenzyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea, also known as DFTU, is a urea derivative that has gained attention in scientific research for its potential as a therapeutic agent.
Scientific Research Applications
Synthesis and Chemical Properties
Research into compounds related to "1-(3,4-Dimethoxybenzyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea" highlights the synthetic routes and chemical properties of such molecules. The synthesis of novel pyridine and naphthyridine derivatives, including reactions with urea derivatives to afford pyrimido[4,5-H][1,6]naphthyridine derivatives, showcases the chemical versatility of similar compounds (Abdelrazek et al., 2010). Additionally, studies on photocyclisation of ring B in the synthesis of tetracycline analogues and the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for Lossen rearrangement in urea synthesis further contribute to understanding the synthetic applications of such molecules (Barton et al., 1971); (Thalluri et al., 2014).
Biological Activity and Applications
Research into derivatives of 3,4-dimethoxybenzyl and thiophene compounds has explored their potential in biological applications, such as antimicrobial activity and enzyme inhibition. Synthesis and characterization of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates and their evaluation for anti-microbial activity highlight the relevance of such compounds in developing new antibacterial agents (Spoorthy et al., 2021). Furthermore, the investigation of flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors showcases the potential of these compounds in therapeutic applications, particularly in treating conditions like Alzheimer's disease (Vidaluc et al., 1995).
Chemical Reactivity and Protective Groups
The use of the 3,4-dimethoxybenzyl moiety as a new N-protecting group in synthetic chemistry underscores its importance in the synthesis of complex molecules. This application is evident in the synthesis of 1,2-thiazetidine 1,1-dioxides, where the 3,4-dimethoxybenzyl group facilitates the protection and subsequent smooth elimination of functional groups (Grunder-Klotz & Ehrhardt, 1991).
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-24-17-5-3-14(11-18(17)25-2)12-22-20(23)21-9-7-16-4-6-19(27-16)15-8-10-26-13-15/h3-6,8,10-11,13H,7,9,12H2,1-2H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJJZYVCVBJKQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCCC2=CC=C(S2)C3=COC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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